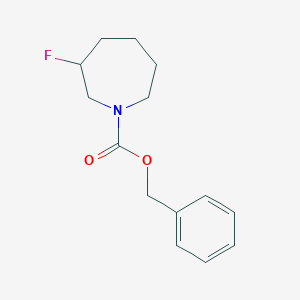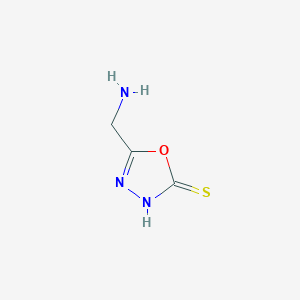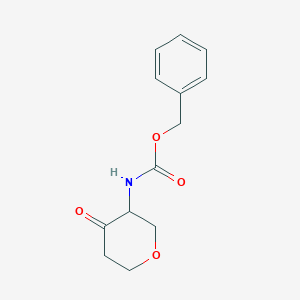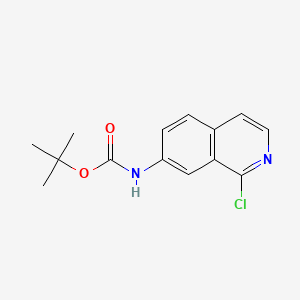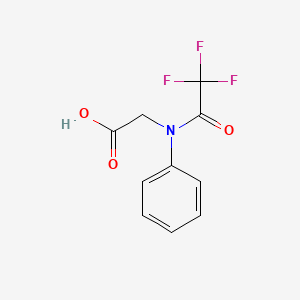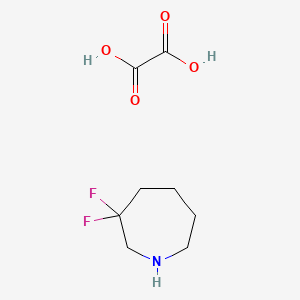
3,3-Difluoroazepane; oxalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Difluoroazepane; oxalic acid is a compound that combines the structural features of 3,3-difluoroazepane and oxalic acid 3,3-Difluoroazepane is a seven-membered ring containing two fluorine atoms at the 3-position, while oxalic acid is a simple dicarboxylic acid with the formula C₂H₂O₄
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-difluoroazepane; oxalic acid typically involves the reaction of 3,3-difluoroazepane with oxalic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a catalyst like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing, reaction, and purification can enhance efficiency and reduce production costs. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Difluoroazepane; oxalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The fluorine atoms in the azepane ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted azepane derivatives.
Wissenschaftliche Forschungsanwendungen
3,3-Difluoroazepane; oxalic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,3-difluoroazepane; oxalic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms in the azepane ring can enhance the compound’s reactivity and binding affinity to target molecules. The oxalic acid moiety can chelate metal ions, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Difluoroazepane: Lacks the oxalic acid moiety, resulting in different chemical properties and applications.
Oxalic Acid: A simple dicarboxylic acid without the azepane ring, used primarily as a chelating agent and in various industrial processes.
Uniqueness
3,3-Difluoroazepane; oxalic acid is unique due to the combination of the azepane ring with fluorine atoms and the oxalic acid moiety
Eigenschaften
Molekularformel |
C8H13F2NO4 |
|---|---|
Molekulargewicht |
225.19 g/mol |
IUPAC-Name |
3,3-difluoroazepane;oxalic acid |
InChI |
InChI=1S/C6H11F2N.C2H2O4/c7-6(8)3-1-2-4-9-5-6;3-1(4)2(5)6/h9H,1-5H2;(H,3,4)(H,5,6) |
InChI-Schlüssel |
HEGYLIVGQKEDCG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCNCC(C1)(F)F.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-fluoro-2H,3H-furo[2,3-c]pyridine](/img/structure/B15303045.png)
![2-Thia-3,8-diazaspiro[4.5]decane 2,2-dioxide](/img/structure/B15303051.png)
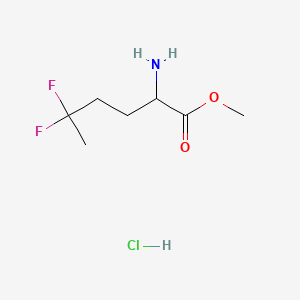
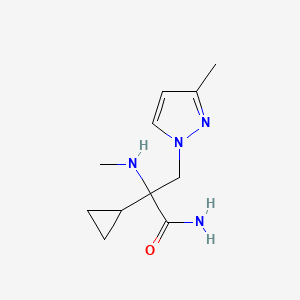
![3-{[(Tert-butoxy)carbonyl]amino}-1-(methylsulfanyl)cyclobutane-1-carboxylic acid](/img/structure/B15303073.png)
